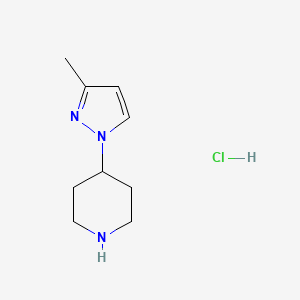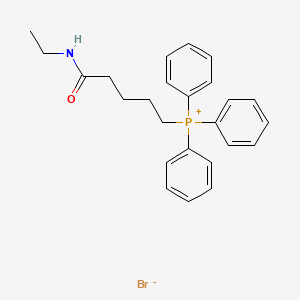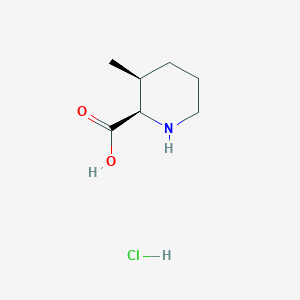
Methyl 4,4-dimethyl-2-methylidenepentanoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 4,4-dimethyl-2-methylidenepentanoate” consists of a pentanoate backbone with two methyl groups attached to the fourth carbon and a methylidene group attached to the second carbon. The InChI representation of the molecule isInChI=1S/C9H16O2/c1-7(8(10)11-5)6-9(2,3)4/h1,6H2,2-5H3 . Physical And Chemical Properties Analysis
“Methyl 4,4-dimethyl-2-methylidenepentanoate” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Research has shown that methyl 4,4-dimethyl-2-methylidenepentanoate and related compounds are pivotal in stereochemical studies and synthetic applications. For instance, the methylation of methyl 4-phenylpentanoate leads to diastereoisomeric esters, showcasing the compound's utility in exploring stereochemical outcomes (Barbero et al., 1997). This research is instrumental in understanding the intricacies of open-chain stereocontrol, a critical aspect of organic synthesis.
Material Science and Atmospheric Chemistry
In the realm of material science and atmospheric chemistry, derivatives of Methyl 4,4-dimethyl-2-methylidenepentanoate, such as 3-MBTCA, have been synthesized and studied for their physicochemical properties. These compounds are significant for their roles in atmospheric aerosols and can transition into glassy states, affecting atmospheric chemistry and physics (Dette et al., 2014).
Antimicrobial Applications
A novel study on the antimicrobial activity of derivatives, such as 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, highlights their potential in combating various bacterial and fungal pathogens. These compounds displayed promising activity against Gram-positive, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Green Chemistry and Sustainable Applications
Furthermore, the methanolysis reaction of renewable γ-valerolactone, in the presence of Methyl 4,4-dimethyl-2-methylidenepentanoate, underlines the shift towards greener chemical technologies. This reaction yields biobased products crucial for developing sustainable chemical processes (Caretto et al., 2016).
Wirkmechanismus
The mechanism of action of “Methyl 4,4-dimethyl-2-methylidenepentanoate” is not clear as it seems to be a compound used primarily in scientific research.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4,4-dimethyl-2-methylidenepentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11-5)6-9(2,3)4/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHRKKCJSGTHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-dimethyl-2-methylidenepentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)


![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)